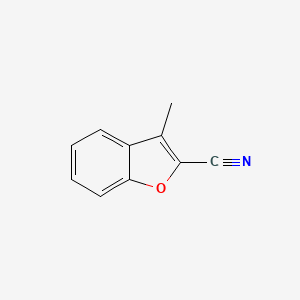

3-Methylbenzofuran-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylbenzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts alkylation followed by intramolecular cyclization. For example, starting from 3-hydroxy-3H-benzofuran-2-one, a domino reaction involving Friedel-Crafts alkylation and subsequent intramolecular lactonization can be employed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylbenzofuran-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 3-Methylbenzofuran-2-carbonitrile span multiple disciplines:

Medicinal Chemistry

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, certain derivatives have shown efficacy against ovarian carcinoma, inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and caspase activation.

- Antimicrobial Properties : Research indicates that benzofuran derivatives possess antibacterial activity against various strains of bacteria, making them potential candidates for antibiotic development.

- Immunomodulation : Compounds derived from this compound have been shown to modulate immune responses, enhancing the activity of human lymphocytes.

- Enzyme Inhibition : This compound can inhibit matrix metalloproteinases, which are crucial in extracellular matrix degradation, indicating potential therapeutic applications in treating diseases characterized by tissue remodeling.

Table 2: Synthesis Methods Comparison

| Synthesis Method | Yield (%) | Reaction Time (minutes) | Comments |

|---|---|---|---|

| Microwave-assisted synthesis | 85 | 5 | High efficiency and reduced time |

| Palladium-catalyzed cross-coupling | 75 | 30 | Effective for complex structures |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives, researchers found that specific compounds significantly inhibited the growth of ovarian carcinoma cells (Skov-3). The mechanism involved increased activity of apoptosis markers (caspase 3/7), suggesting a promising avenue for cancer therapy.

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of benzofuran derivatives revealed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for these compounds as new antibiotics.

Mecanismo De Acción

The mechanism of action of 3-Methylbenzofuran-2-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: The parent compound of the benzofuran family, known for its diverse biological activities.

2-Methylbenzofuran: A similar compound with a methyl group at the 2-position instead of the 3-position.

3-Methylbenzofuran-2-carboxylic acid: A derivative with a carboxylic acid group instead of a nitrile group.

Uniqueness

3-Methylbenzofuran-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the nitrile group provides opportunities for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

3-Methylbenzofuran-2-carbonitrile is a compound belonging to the benzofuran family, characterized by its unique structural features that influence its biological activity. This article reviews the current understanding of its pharmacological properties, including antimicrobial, anticancer, and antiviral activities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound has a molecular formula of C_11H_9N and a molecular weight of 169.19 g/mol. Its structure comprises a benzofuran ring with a nitrile group at the 2-position, which plays a crucial role in its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives that were tested against Mycobacterium tuberculosis and other pathogenic microorganisms. The results showed promising minimum inhibitory concentrations (MIC) for several compounds, indicating their potential as antimicrobial agents .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 3 | 8 | Antimycobacterial |

| Compound 4 | 2 | Antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its derivatives. For instance, certain benzofuran compounds have been reported to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. These mechanisms lead to caspase activation and cell death pathways .

A specific study demonstrated that exposure to these compounds resulted in increased activity of caspases 3 and 7, which are critical for apoptosis:

| Exposure Time (h) | Caspase Activity Increase (%) |

|---|---|

| 4 | Minimal |

| 12 | 26 |

| 48 | 231 |

Antiviral Activity

The antiviral properties of benzofuran derivatives are also noteworthy. Some studies have shown that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. This aspect is particularly relevant in the context of developing therapeutic agents against viral infections .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound's nitrile group may facilitate binding to enzymes or receptors involved in disease processes. For example, certain derivatives have been shown to inhibit key enzymes related to cancer progression or microbial resistance mechanisms .

Case Studies

- Antimycobacterial Study : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis H37Rv strains. Compounds with specific substitutions exhibited potent activity with low toxicity towards mammalian cells, suggesting a favorable therapeutic index for further development .

- Cytotoxicity Assays : In vitro assays demonstrated that some derivatives significantly increased ROS levels in cancer cells, leading to mitochondrial dysfunction and apoptosis. These findings highlight the potential for developing novel anticancer therapies based on this scaffold .

Propiedades

IUPAC Name |

3-methyl-1-benzofuran-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTGAKOXIJJOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.